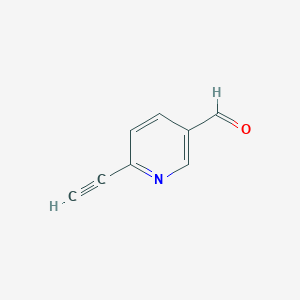

6-Ethynylpyridine-3-carbaldehyde

Description

Contextual Significance within Contemporary Organic Synthesis and Chemical Biology

6-Ethynylpyridine-3-carbaldehyde emerges as a significant scaffold in the landscape of modern organic synthesis and chemical biology due to the unique combination of its functional groups. The pyridine (B92270) core is a ubiquitous element in a vast number of biologically active compounds. blumberginstitute.orgnih.gov The presence of both an ethynyl (B1212043) and an aldehyde group on this heterocyclic framework provides orthogonal handles for a variety of chemical transformations.

In organic synthesis, the aldehyde group is a versatile precursor for the formation of numerous other functional groups, including alcohols, amines, and carboxylic acids, and can participate in a wide array of carbon-carbon bond-forming reactions. wisdomlib.orgcreative-proteomics.com The terminal ethynyl group is highly valuable for its participation in powerful coupling reactions, most notably the Sonogashira coupling, which allows for the facile introduction of aryl or vinyl substituents. scirp.orgwikipedia.orgscirp.org This dual reactivity makes this compound a potent building block for the construction of complex molecular libraries for high-throughput screening in drug discovery.

From a chemical biology perspective, the ethynyl group can act as a bioisostere for other chemical groups and can be used as a "click handle" for the attachment of probes to identify molecular targets. acs.orgnih.govnih.gov The aldehyde functionality can also be exploited for its reactivity towards biological nucleophiles, enabling its use in the design of covalent inhibitors or probes. acs.org The combination of these features in a single, relatively small molecule underscores its potential as a tool for exploring biological systems.

Strategic Importance of Pyridine, Ethynyl, and Aldehyde Motifs in Scaffold Design

The strategic integration of pyridine, ethynyl, and aldehyde motifs within the this compound scaffold imparts a unique set of properties that are highly desirable in medicinal chemistry and materials science.

The Pyridine Ring: The pyridine nucleus is a six-membered heteroaromatic ring that is a common feature in many natural products and pharmaceuticals. pharmaguideline.com Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve water solubility. pharmaguideline.com Furthermore, the pyridine ring can serve as a bioisosteric replacement for a phenyl ring, offering a way to modulate the electronic and pharmacokinetic properties of a molecule. researchgate.netresearchgate.netrsc.orgnih.gov

The Ethynyl Group: The ethynyl group is a linear and rigid functional group that has found increasing use in drug design. acs.orgnih.govresearchgate.net It can act as a rigid spacer to orient other functional groups in a specific geometry, which can be crucial for binding to a biological target. researchgate.net The terminal alkyne can also participate in hydrogen bonding and has been recognized as a pharmacophore in its own right. nih.govresearchgate.net

The Aldehyde Group: Aldehydes are highly reactive functional groups that are valuable intermediates in organic synthesis. wisdomlib.orgcreative-proteomics.com In drug design, the aldehyde group can be used to form covalent bonds with target proteins, leading to irreversible inhibition. acs.org While historically viewed with some caution due to potential reactivity and toxicity, there is a growing appreciation for the utility of aldehydes in developing novel therapeutics. acs.orgnih.govquora.com

The combination of these three motifs in this compound creates a scaffold with a rich chemical space to explore for the development of new bioactive compounds and functional materials.

Table 1: Properties of Key Functional Motifs in this compound

| Functional Motif | Key Properties and Roles in Scaffold Design |

|---|---|

| Pyridine | Heteroaromatic core, hydrogen bond acceptor, improves solubility upon protonation, acts as a bioisostere for phenyl rings. |

| Ethynyl | Linear and rigid spacer, participates in coupling reactions (e.g., Sonogashira), can act as a hydrogen bond donor, recognized as a pharmacophore. |

| Aldehyde | Versatile synthetic intermediate, can form covalent bonds with biological targets, participates in numerous C-C bond-forming reactions. |

Historical Development and Evolution of Related Heterocyclic Building Blocks in Research

The journey to understanding and utilizing heterocyclic compounds like this compound is built upon a rich history of chemical discovery. The field of heterocyclic chemistry began to take shape in the 1800s, in parallel with the broader development of organic chemistry. wikipedia.orgresearchgate.netresearchgate.net Early milestones include the isolation of pyridine from coal tar and the first synthesis of a heteroaromatic compound by William Ramsay in 1876, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.org

The late 19th and early 20th centuries saw the development of foundational synthetic methods for pyridines, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.orgchempanda.comwikipedia.org These methods, while groundbreaking for their time, often had limitations in terms of yield and substrate scope.

The latter half of the 20th century and the beginning of the 21st century have witnessed a dramatic expansion in the synthetic toolkit available to organic chemists. The advent of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, has revolutionized the synthesis of functionalized heterocycles. scirp.orgwikipedia.orgscirp.org These powerful methods allow for the direct and efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecules like this compound with a high degree of control and precision. rsc.orgsoton.ac.uk This evolution in synthetic methodology has been a key driver in the increased use of complex heterocyclic building blocks in all areas of chemical research. zienjournals.comaskpharmacy.net

Table 2: Timeline of Key Developments in Pyridine and Heterocyclic Chemistry

| Year | Key Development | Significance |

|---|---|---|

| 1876 | First synthesis of pyridine by William Ramsay. wikipedia.org | Demonstrated the ability to synthetically create heteroaromatic compounds. |

| 1881 | Hantzsch pyridine synthesis developed. wikipedia.orgwikipedia.org | Provided a versatile method for the synthesis of dihydropyridines and pyridines. |

| 1924 | Chichibabin pyridine synthesis reported. wikipedia.orgchempanda.com | Offered a route to pyridines from simple, inexpensive starting materials. |

| 1961 | Kröhnke Pyridine Synthesis discovered. nih.gov | A method for preparing a variety of substituted pyridines. |

| Late 20th Century | Rise of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira). scirp.orgwikipedia.org | Revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. |

Structure

3D Structure

Properties

IUPAC Name |

6-ethynylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGHDMSHFPXRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625236 | |

| Record name | 6-Ethynylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047627-04-2 | |

| Record name | 6-Ethynylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethynylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethynylpyridine 3 Carbaldehyde and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Complex Molecule Construction

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. advancechemjournal.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." advancechemjournal.comelsevier.com For a molecule like 6-ethynylpyridine-3-carbaldehyde, key disconnections would target the carbon-carbon bonds forming the ethynyl (B1212043) group and the bond connecting the formyl group to the pyridine (B92270) ring.

A primary retrosynthetic strategy involves disconnecting the ethynyl group, suggesting a Sonogashira coupling reaction between a 6-halopyridine-3-carbaldehyde and a suitable acetylene (B1199291) source. wikipedia.org Another key disconnection is at the formyl group, which could be introduced via oxidation of a corresponding alcohol or through other functional group interconversions. vanderbilt.edu

For the pyridine ring itself, several disconnection approaches are possible, leading to various classical and modern synthetic methods. advancechemjournal.comtaylorfrancis.com These include:

[2+2+1+1] disconnection: This approach is exemplified by the Hantzsch pyridine synthesis, one of the earliest described multicomponent reactions. taylorfrancis.com

[3+2+1] disconnection: A modification of the Hantzsch synthesis that allows for the construction of unsymmetrical pyridines. taylorfrancis.com

[4+2] cycloadditions: These reactions have become a key method for pyridine synthesis, where the nitrogen atom can be part of either the diene or the dienophile, offering a range of possible substitution patterns. nih.govwhiterose.ac.uk

The choice of disconnection strategy is often guided by the availability of starting materials, the desired substitution pattern, and the need for chemo- and regioselectivity. elsevier.com

Development of Novel Synthetic Pathways

The demand for diverse substituted pyridines has driven the development of innovative synthetic routes that are efficient, versatile, and in some cases, adhere to the principles of green chemistry.

Transition metal-catalyzed reactions are powerful tools for the synthesis of complex molecules like this compound. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is a cornerstone for forming carbon-carbon bonds between sp-hybridized carbons (from a terminal alkyne) and sp2-hybridized carbons (from an aryl or vinyl halide). wikipedia.orglibretexts.org This reaction is particularly well-suited for introducing the ethynyl group onto the pyridine ring. The reaction is typically carried out under mild conditions, tolerates a wide range of functional groups, and has been used extensively in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl halide, terminal alkyne | Arylalkyne | libretexts.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PPh₃ | Dihalogenated pyridine, arylboronic acid | Arylated pyridine | acs.org |

| Buchwald-Hartwig Amination | PdCl₂(o-tolyl₃P)₂ | Aryl halide, amine | Arylamine | acs.org |

| C-H Activation/Cross-Coupling | Palladium catalyst | Pyridine N-oxide, alkyl bromide | Alkylated pyridine | acs.org |

Palladium-catalyzed cross-coupling reactions, in general, have become indispensable in modern organic synthesis. nih.gov The Suzuki-Miyaura coupling, for instance, allows for the formation of C-C bonds between organoboron compounds and organic halides, providing a versatile method for introducing aryl or vinyl substituents onto a pyridine ring. acs.orgresearchgate.net The continual development of new ligands and precatalysts has led to increasingly general and reliable protocols for these transformations. nih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds from simple starting materials in a single step. nih.govbohrium.com These reactions are atom-economical and can rapidly generate molecular diversity. bohrium.com Several MCRs are employed for the synthesis of pyridine rings. taylorfrancis.combohrium.com

The Hantzsch pyridine synthesis is a classic example of a four-component reaction that produces dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which directly yield the aromatic pyridine ring. acsgcipr.org These reactions often involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia (B1221849) source. acsgcipr.orgresearchgate.net The development of catalytic and microwave-assisted MCRs has further enhanced their efficiency and applicability, allowing for shorter reaction times and higher yields. bohrium.comnih.govresearchgate.net

Table 2: Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Components | Product | Reference |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia | Dihydropyridine | taylorfrancis.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, ammonia | Pyridone | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Substituted pyridine | nih.govwhiterose.ac.uk |

| Three-component aza-Wittig/Diels-Alder | Aryl aldehyde, α,β-unsaturated acid, enamine | Polysubstituted pyridine | nih.govwhiterose.ac.uk |

| Four-component reaction | Aromatic aldehyde, malononitrile, primary amine | 2-Amino-pyridine-3,5-dicarbonitrile | bohrium.com |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of pyridine synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. biosynce.comrsc.org

Ionic liquids and water have been explored as green solvent alternatives in pyridine synthesis. scilit.com The use of nanocatalysts in MCRs for pyridine synthesis is another promising green approach, as these catalysts can often be recovered and reused, and can lead to high yields under mild conditions. rsc.org Microwave-assisted organic synthesis is also recognized as a green chemistry tool, as it can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, the development of metal-free catalytic systems, such as those using iodine and triethylamine, contributes to more sustainable synthetic protocols by avoiding the use of potentially toxic and expensive transition metals. organic-chemistry.org

Functional Group Interconversions and Precursor Chemistry (prior to scaffold formation)

Functional group interconversions (FGIs) are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edufiveable.me In the synthesis of this compound, FGIs are crucial for introducing the aldehyde and ethynyl functionalities.

For instance, a common precursor to the aldehyde group is a primary alcohol, which can be oxidized to the carbaldehyde. The synthesis of 6-methylpyridine-3-carbaldehyde from 5-ethyl-2-methylpyridine (B142974) involves an oxidation step to form the aldehyde. researchgate.net Conversely, the aldehyde can be a precursor to other functional groups. For example, it can be reduced to an alcohol or undergo a Wittig reaction to form an alkene. nih.gov

The introduction of the ethynyl group often relies on the presence of a suitable leaving group, such as a halogen, on the pyridine ring. This halogenated precursor can be synthesized through various methods, and its subsequent reaction in a Sonogashira coupling yields the desired ethynylpyridine. wikipedia.org The strategic placement and interconversion of functional groups are therefore key to the successful synthesis of complex target molecules. vanderbilt.edufiveable.me

Chemo- and Regioselective Synthetic Control

Chemo- and regioselectivity are critical considerations in the synthesis of polysubstituted pyridines. rsc.orgrsc.org Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of this compound, achieving regioselective functionalization of the pyridine ring is paramount. For example, direct C-H functionalization methods often lead to mixtures of isomers. nih.gov To overcome this, strategies involving blocking groups or the use of pre-functionalized pyridines are employed. nih.gov The addition of Grignard reagents to pyridine N-oxides, for instance, can provide a highly regioselective method for the synthesis of 2-substituted pyridines. rsc.orgrsc.org

In transition metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions can significantly influence both chemo- and regioselectivity. acs.orgrsc.org For example, in the Sonogashira coupling of a dihalogenated pyridine, it is possible to selectively couple at one position over another by tuning the reaction conditions. wikipedia.org Similarly, in multicomponent reactions, the nature of the starting materials and the reaction pathway can dictate the regiochemical outcome of the final pyridine product. rsc.org

Chemical Reactivity and Transformational Studies of 6 Ethynylpyridine 3 Carbaldehyde

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality in 6-ethynylpyridine-3-carbaldehyde is a key center for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

Click Chemistry Applications

Click chemistry provides powerful and reliable reactions for rapidly synthesizing new molecules. rsc.org The terminal alkyne of this compound is particularly well-suited for these types of transformations. medchem101.com

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. youtube.comrsc.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org The resulting triazole ring is a stable linker, making this method highly valuable in drug discovery, bioconjugation, and materials science. rsc.orgnih.gov For instance, this reaction can be used to link this compound to various molecular scaffolds, including biomolecules and polymers. nd.edunih.gov The general scheme for a CuAAC reaction is shown below:

Reaction Scheme:

R¹-N₃ + R²-C≡CH → (in the presence of a Cu(I) catalyst) → 1,4-disubstituted 1,2,3-triazole

This reaction typically proceeds with high yields and produces only benign byproducts. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the copper-catalyzed reaction, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. nih.gov While the reaction with this compound itself would not be "strain-promoted" without modification, it is a key partner in the broader context of click chemistry, where azide-modified molecules can be readily coupled to it.

Key Features of Click Chemistry Reactions

Cross-Coupling Reactions

The ethynyl group readily participates in various cross-coupling reactions, most notably the Sonogashira coupling, to form new carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful method for constructing conjugated enynes and arylalkynes. libretexts.org The reaction of this compound with an appropriate aryl halide would yield a disubstituted alkyne, expanding its molecular complexity. youtube.com The general reaction is as follows:

Reaction Scheme:

R¹-X + H-C≡C-R² → (in the presence of a Pd catalyst, Cu(I) co-catalyst, and base) → R¹-C≡C-R²

Where R¹ is an aryl or vinyl group, X is a halide, and R² represents the 6-(3-carbaldehyde)pyridinyl group in this context.

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. nih.gov

Common Catalysts and Reagents in Sonogashira Coupling

Hydration, Hydroamination, and Other Addition Reactions

The triple bond of the ethynyl group is susceptible to addition reactions. For instance, hydration of the alkyne would lead to the formation of a ketone. Similarly, hydroamination could introduce an amine functionality. These reactions provide pathways to further functionalize the molecule at the 6-position of the pyridine (B92270) ring.

Reactivity of the Aldehyde Group

The aldehyde group at the 3-position of the pyridine ring is a versatile handle for a different set of chemical transformations, primarily involving nucleophilic attack at the carbonyl carbon. libretexts.org

Carbonyl Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with active methylene (B1212753) compounds. pressbooks.publatech.edu

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, cyanoacetic esters) in the presence of a weak base. wikipedia.orgsigmaaldrich.com The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

General Knoevenagel Condensation Scheme:

R-CHO + Z-CH₂-Z' → (in the presence of a base) → R-CH=C(Z)Z' + H₂O

Where Z and Z' are electron-withdrawing groups.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org A key advantage of the Wittig reaction is the specific placement of the double bond. libretexts.org The stereochemical outcome of the reaction often depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

General Wittig Reaction Scheme:

R-CHO + Ph₃P=CHR' → R-CH=CHR' + Ph₃P=O

Comparison of Condensation Reactions

Nucleophilic Additions and Reductions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Additions: A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide, can add to the carbonyl group. youtube.comyoutube.com These reactions lead to the formation of secondary alcohols or cyanohydrins, respectively, providing a route to introduce new functional groups and stereocenters. The addition is often followed by protonation of the resulting alkoxide. libretexts.org

Reductions: The aldehyde can be readily reduced to a primary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com This transformation is a fundamental reaction in organic synthesis.

Examples of Nucleophilic Addition and Reduction Products

Oxidation Reactions (Research Methodologies)

The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 6-ethynylnicotinic acid. The choice of oxidizing agent and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the ethynyl group or the pyridine ring.

Under acidic conditions, the aldehyde can be oxidized to a carboxylic acid. fluorochem.co.uk In alkaline conditions, the reaction would yield a salt of the carboxylic acid. fluorochem.co.uk A variety of oxidizing agents can be employed for this transformation. For instance, potassium dichromate(VI) in acidic solution is a common reagent for oxidizing aldehydes, where the orange dichromate(VI) ions are reduced to green chromium(III) ions. fluorochem.co.uk Other reagents like Tollens' reagent, Fehling's solution, and Benedict's solution can also be used, particularly for qualitative identification, as they give a positive test with aldehydes but not with ketones. fluorochem.co.uk

For more preparative and selective oxidations, especially in complex molecules, milder and more specific reagents are often preferred. The Collins reagent (CrO3·2pyridine) in a non-aqueous solvent like dichloromethane (B109758) is effective for oxidizing primary alcohols to aldehydes and can be used for the oxidation of aldehydes to carboxylic acids, often with minimal side reactions. chemsrc.com Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also widely used chromium-based oxidants. chemsrc.com For electron-deficient pyridines, a combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex has been shown to be an effective oxidizing system. lookchem.com

A typical research methodology for the oxidation of this compound would involve dissolving the compound in a suitable solvent and adding the chosen oxidizing agent under controlled temperature. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, 6-ethynylpyridine-3-carboxylic acid, would be isolated and purified by crystallization or chromatography. Its structure would then be confirmed using spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry.

Table 1: Illustrative Oxidation Methodologies for Pyridine-3-carbaldehydes

| Oxidizing Agent/System | Solvent | Typical Conditions | Product | Notes |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Water/Acetone | Room temperature to gentle warming | Carboxylic Acid | Strong oxidant, potential for side reactions. fluorochem.co.uk |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous Ammonia (B1221849) | Gentle warming | Carboxylate Salt | Primarily used as a qualitative test (silver mirror). fluorochem.co.uk |

| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) or DMF | Room temperature | Aldehyde or Carboxylic Acid | In CH₂Cl₂, oxidation of a primary alcohol stops at the aldehyde. In DMF, it proceeds to the carboxylic acid. chemsrc.com |

| Hydrogen Peroxide-Urea / Trifluoroacetic Anhydride | Dichloromethane (CH₂Cl₂) | Room temperature | N-oxide or Carboxylic Acid | Effective for electron-poor pyridines. lookchem.com |

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic and Nucleophilic Aromatic Substitution (in specific research contexts)

Electrophilic Aromatic Substitution (EAS): The pyridine nucleus is generally deactivated towards electrophilic attack compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. sigmaaldrich.cn Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. sigmaaldrich.cn This further deactivates the ring towards electrophiles. If an electrophilic substitution were to occur, it would preferentially take place at the 3- or 5-position, as the intermediate carbocations from attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. sigmaaldrich.cn Given that the target molecule is already substituted at the 3- and 6-positions, electrophilic substitution is highly unlikely under standard conditions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). sigmaaldrich.cn In this compound, the 6-position is already occupied. The 2- and 4-positions are the most likely sites for nucleophilic attack. For a substitution to occur, a good leaving group would typically need to be present at one of these positions. In the absence of a leaving group, very strong nucleophiles can sometimes react with pyridine derivatives in what is known as the Chichibabin reaction, where a hydride ion is displaced.

In the context of substituted 2,6-dichloropyridines, studies have shown that the regioselectivity of nucleophilic aromatic substitution is influenced by the nature of the substituent at the 3-position and the solvent. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be directed towards either the 2- or 6-position by changing the solvent. This highlights the subtle electronic and steric effects that can be manipulated in the functionalization of the pyridine nucleus.

Metalation and Lithiation Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In pyridines, the nitrogen atom can direct a metalating agent, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to the adjacent 2-position. However, the presence of other functional groups, such as the aldehyde in this compound, complicates this approach as organolithium reagents would readily add to the carbonyl group.

To circumvent this, the aldehyde group would likely need to be protected as an acetal (B89532) before attempting metalation of the pyridine ring. Following protection, lithiation would be expected to occur at the 2-position, directed by the pyridine nitrogen. The resulting organolithium species could then be quenched with various electrophiles to introduce new substituents at this position. Subsequent deprotection of the acetal would regenerate the aldehyde.

Alternatively, halogen-metal exchange is another common strategy. If a halogen atom were present on the pyridine ring, for example at the 2- or 4-position, treatment with an organolithium reagent at low temperature would lead to the corresponding lithiated pyridine, which could then be functionalized.

Cascade and Tandem Reactions Utilizing Multiple Functional Sites

The coexistence of the ethynyl and aldehyde functionalities on the pyridine scaffold of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates.

One potential cascade reaction could involve an initial nucleophilic addition to the aldehyde, followed by an intramolecular cyclization onto the ethynyl group. For instance, reaction with a suitable amine could form an imine, which could then undergo an intramolecular cyclization.

The ethynyl group is also a prime candidate for well-known coupling and cycloaddition reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, could be employed to extend the carbon framework at the 6-position. Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be used to introduce a triazole ring by reacting the ethynyl group with an organic azide. lookchem.com These reactions could be incorporated into a tandem sequence. For example, a Sonogashira coupling could be followed by a subsequent intramolecular reaction involving the aldehyde.

Research on the synthesis of pyrazolo[3,4-b]pyridines has demonstrated the use of alkynyl aldehydes in cascade 6-endo-dig cyclization reactions with 5-aminopyrazoles. This type of reactivity highlights the potential of this compound to serve as a building block for the rapid construction of complex heterocyclic systems.

Table 2: Potential Cascade/Tandem Reactions of this compound

| Reaction Type | Key Functional Groups Involved | Potential Reagents | Potential Product Class | Notes |

| Nucleophilic Addition / Intramolecular Cyclization | Aldehyde, Ethynyl | Amines, Hydrazines | Fused Pyridine Heterocycles | Formation of an imine/hydrazone intermediate followed by cyclization. |

| Sonogashira Coupling / Condensation | Ethynyl, Aldehyde | Aryl Halide, Pd/Cu catalysts, Amine | Extended Conjugated Systems | Coupling at the alkyne followed by reaction at the aldehyde. |

| Azide-Alkyne Cycloaddition / Aldehyde Derivatization | Ethynyl, Aldehyde | Organic Azide, Cu(I) catalyst, Nucleophile | Triazole-functionalized Pyridines | "Click" reaction followed by conversion of the aldehyde. lookchem.com |

| Tandem Cyclization | Aldehyde, Ethynyl | Dinucleophiles (e.g., aminopyrazoles) | Fused Polycyclic Heterocycles | Analogous to syntheses of pyrazolo[3,4-b]pyridines. |

This table presents potential reaction pathways based on the functional groups of this compound and established synthetic methodologies. Specific research validating these pathways for this compound was not found in the performed searches.

Advanced Spectroscopic and Analytical Methodologies for Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Ethynylpyridine-3-carbaldehyde. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the acetylenic proton. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring will present as a set of coupled signals in the aromatic region (δ 7.0-9.0 ppm). Specifically, the proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the aldehyde group. The protons at the C4 and C5 positions will show characteristic coupling patterns. The acetylenic proton (C≡C-H) is anticipated to resonate as a singlet in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the highly deshielded region of δ 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the aldehyde group (C3) and the carbon atom adjacent to the nitrogen (C2 and C6) showing the most significant downfield shifts. The two carbons of the ethynyl (B1212043) group are expected to resonate in the range of δ 70-90 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for the definitive assignment of all proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the aldehydic proton and the C3 carbon of the pyridine ring, confirming their direct connection.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CHO | 9.5 - 10.5 (s) | 190 - 200 |

| Pyridine-H2 | ~8.8 - 9.2 | ~150 - 155 |

| Pyridine-H4 | ~8.0 - 8.4 | ~135 - 140 |

| Pyridine-H5 | ~7.4 - 7.8 | ~120 - 125 |

| C≡CH | 3.0 - 3.5 (s) | 70 - 90 (C≡CH and C≡CH) |

Mass Spectrometry Techniques (e.g., EIMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (C₈H₅NO), the molecular ion peak is expected at an m/z corresponding to its molecular weight (approximately 131.13 u). The fragmentation pattern in EIMS can provide valuable structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO, 29 u) or the hydrogen atom from the aldehyde (H, 1 u), leading to prominent peaks at M-29 and M-1, respectively. Cleavage of the ethynyl group could also be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, an HRMS measurement would confirm the molecular formula C₈H₅NO by matching the experimentally determined exact mass to the calculated theoretical mass.

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 131 | Molecular Ion |

| [M-H]⁺ | 130 | Loss of aldehydic hydrogen |

| [M-CHO]⁺ | 102 | Loss of the formyl group |

| [C₆H₄N]⁺ | 90 | Further fragmentation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the geometry of the aldehyde and ethynyl substituents. It would also provide detailed information about how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions. This information is crucial for understanding the solid-state properties of the material and for computational modeling studies. As of the current literature, a crystal structure for this compound has not been reported. However, analysis of related structures, such as derivatives of pyridine-3-carbaldehyde, has shown the utility of this technique in confirming molecular conformations and intermolecular packing motifs. researchgate.net

Infrared (IR) and UV-Visible Spectroscopy in Mechanistic and Application Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, which are useful in both structural confirmation and in studying reaction mechanisms and potential applications.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band for the carbonyl (C=O) stretch of the aldehyde is anticipated in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The terminal alkyne (C≡C-H) will show a sharp, weak to medium absorption for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The conjugated system, which includes the pyridine ring, the aldehyde group, and the ethynyl group, will give rise to intense π→π* transitions, likely in the range of 250-300 nm. The n→π* transition of the carbonyl group, which is typically weaker, is expected to appear at a longer wavelength, possibly in the 300-350 nm region. These spectroscopic features are valuable for quantitative analysis and for monitoring reactions involving the chromophore of the molecule. masterorganicchemistry.com

Computational and Theoretical Investigations of 6 Ethynylpyridine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict geometries, energies, and a host of electronic properties that govern a molecule's reactivity. nih.govscirp.org For 6-Ethynylpyridine-3-carbaldehyde, DFT calculations reveal the interplay between the electron-withdrawing pyridine (B92270) ring and aldehyde group, and the electron-rich ethynyl (B1212043) substituent.

Electronic Properties: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. ijcce.ac.ir The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized around the electron-deficient carbaldehyde carbon and the pyridine ring, while the HOMO would likely have significant contributions from the π-system of the ethynyl group.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net For instance, a higher electrophilicity index for this compound would suggest it acts primarily as an electrophile in reactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen of the pyridine ring and the oxygen of the aldehyde group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the aldehyde proton and the hydrogen on the ethynyl group, highlighting sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for this compound Note: These values are illustrative, based on typical results for similar aromatic aldehydes and alkynes, as specific published data for this exact compound is limited.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 4.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.9 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations calculate the trajectory of every atom in a system, providing unparalleled insight into conformational changes and interactions with surrounding molecules like solvents or biological macromolecules. nih.govunipa.it

Conformational Analysis: For this compound, the primary sources of conformational flexibility are the rotation around the single bonds connecting the aldehyde and ethynyl groups to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its packing in a crystal or its fit within a receptor's binding pocket. The simulations would likely show that a planar conformation, where the aldehyde group is coplanar with the pyridine ring, is the most stable due to conjugation.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment.

In Solution: Simulations in a solvent box (e.g., water or an organic solvent) can reveal the structure of the solvation shell and identify specific interactions like hydrogen bonds between the solvent and the pyridine nitrogen or aldehyde oxygen.

In Biological Systems: If this compound were being investigated as a potential drug, MD simulations could model its interaction with a target protein. mdpi.com These simulations can assess the stability of the molecule within the binding site, calculate the binding free energy, and identify the key amino acid residues involved in intermolecular hydrogen bonds, π-π stacking (with the pyridine ring), or other non-covalent interactions. nih.govresearchgate.net The root mean square deviation (RMSD) of the molecule's backbone atoms during the simulation is often used to assess the stability of the complex. mdpi.com

Prediction of Reaction Pathways, Transition States, and Selectivity

Computational methods, primarily DFT, are instrumental in mapping the complete potential energy surface of a chemical reaction. rsc.org This allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates and high-energy transition states (TS), and the prediction of reaction outcomes and selectivity. researchgate.netresearchgate.net

For this compound, with its distinct aldehyde and ethynyl functional groups, several reaction types can be computationally explored:

Nucleophilic Addition to the Aldehyde: The reaction of a nucleophile (e.g., a Grignard reagent or an amine) with the carbonyl carbon can be modeled. DFT calculations can determine the activation energy barrier for this addition, confirming the electrophilic nature of the aldehyde.

Cycloaddition Reactions: The ethynyl group can participate in reactions like [3+2] cycloadditions with azides or nitrones. nih.gov Computational studies can predict the activation energies for different regioisomeric pathways (i.e., which end of the alkyne bonds with which end of the dipole), thereby predicting the regioselectivity of the reaction. researchgate.net The analysis is often kinetically controlled, with the product distribution determined by the lowest-energy transition state. researchgate.net

Metal-Catalyzed Cross-Coupling: The terminal alkyne is a prime candidate for reactions like the Sonogashira coupling. DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. Such models can help in understanding the ligand effects on reaction efficiency and selectivity. researchgate.net

By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed, providing a theoretical basis for experimental findings or guiding the choice of reaction conditions. researchgate.net

In Silico Screening and Design Principles for New Derivatives

The scaffold of this compound serves as a valuable starting point for the design of new molecules with tailored properties for applications in medicine or materials science. In silico screening and computational design principles accelerate this process by allowing for the rapid evaluation of virtual compounds before committing to their synthesis. mdpi.commdpi.com

Design Principles: The design of new derivatives involves making systematic chemical modifications to the parent structure to enhance a desired property, such as biological activity or electronic character. For this compound, key modification sites include:

The Ethynyl Group: Replacing the terminal hydrogen with various substituents (e.g., phenyl, trimethylsilyl, or other functional groups) can modulate steric and electronic properties.

The Aldehyde Group: It can be converted into other functional groups like an oxime, hydrazone, or alcohol, which can alter the molecule's ability to act as a hydrogen bond donor or acceptor. iscientific.orgresearchgate.net

In Silico Screening: Once a virtual library of derivatives is designed, it can be screened computationally for desired properties.

Molecular Docking: This is a primary tool in drug discovery where derivatives are computationally "docked" into the binding site of a target protein. iscientific.orgnih.gov The docking scores provide an estimate of the binding affinity, allowing for the ranking of compounds and the identification of promising candidates for synthesis. nih.gov

ADMET Prediction: For drug development, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to filter out derivatives with poor pharmacokinetic profiles early in the design process. iscientific.org

Quantum Chemical Calculations: For materials science applications, DFT calculations on the designed derivatives can predict how modifications affect the HOMO-LUMO gap, which is relevant for organic electronics and nonlinear optical materials. dntb.gov.ua

This integrated computational approach allows researchers to intelligently navigate chemical space, prioritizing the synthesis of derivatives with the highest probability of success.

Future Research Directions and Perspectives

Emerging Synthetic Strategies and Total Synthesis of Complex Architectures

The synthesis of highly substituted pyridine (B92270) derivatives remains a challenge in organic chemistry. acs.org Future research is poised to leverage modern synthetic methods to create complex molecules starting from 6-Ethynylpyridine-3-carbaldehyde. The development of efficient, selective, and sustainable synthetic pathways is a key focus. nih.gov

Emerging strategies are moving beyond traditional methods, which often require multiple steps and harsh conditions, towards more elegant and efficient approaches. acs.orgnih.gov Key areas of future development include:

Late-Stage C-H Functionalization : Techniques that directly modify the C-H bonds of the pyridine ring are becoming increasingly important. acs.org An iridium-catalyzed site-selective borylation of a pyridine ring has been a key step in the total synthesis of complex natural products like (+)-complanadine A. nih.gov This highlights the potential for selectively functionalizing the pyridine core of this compound, allowing for the late-stage introduction of diverse molecular fragments. acs.orgnih.gov

One-Pot and Multicomponent Reactions (MCRs) : To improve efficiency and sustainability, future syntheses will increasingly rely on one-pot procedures and MCRs, where multiple chemical transformations occur in a single reaction vessel. nih.govsemanticscholar.orgnih.gov These methods reduce waste and simplify purification processes. nih.govshd-pub.org.rs The aldehyde and alkyne groups of the title compound are ideal handles for participating in such complex, step-economical cascade reactions. semanticscholar.org

Flow Chemistry and Automation : The use of continuous flow reactors and automated synthesis platforms can enhance control over reaction parameters, improve reproducibility, and facilitate scalable production of derivatives.

Green Chemistry Approaches : There is a significant push towards developing synthetic routes that are environmentally benign. nih.gov This includes using greener solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

The application of these strategies will enable the use of this compound as a pivotal intermediate in the total synthesis of complex natural products and other architecturally challenging molecules. nih.govresearchgate.net For instance, the Wittig reaction, a cornerstone of natural product synthesis, could be employed via the aldehyde group to construct complex alkene-containing structures. researchgate.net

Table 1: Potential Synthetic Transformations for this compound

| Functional Group | Reaction Type | Potential Application | Reference(s) |

|---|---|---|---|

| Pyridine Ring | C-H Borylation/Cross-Coupling | Introduction of aryl, alkyl, or other functional groups | acs.orgnih.gov |

| Minisci-type Reactions | Direct alkylation or acylation of the pyridine core | acs.org | |

| Ethynyl (B1212043) Group | Sonogashira Coupling | Formation of C-C bonds with aryl/vinyl halides | nih.gov |

| Click Chemistry (CuAAC/SPAAC) | Ligation to azide-containing molecules | nih.govacs.org | |

| Carbaldehyde Group | Wittig Olefination | Alkene synthesis | researchgate.net |

| Reductive Amination | Synthesis of amine derivatives | N/A | |

| Aldol/Henry Reactions | Carbon-carbon bond formation | nih.gov | |

| Multiple Groups | One-Pot/Multicomponent Reactions | Rapid assembly of complex heterocyclic systems | nih.govsemanticscholar.orgnih.gov |

Expansion into Novel Bioorthogonal Applications and In Vivo Research Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comnih.gov The trifunctional nature of this compound makes it an exceptionally promising candidate for the next generation of bioorthogonal probes and research tools.

The alkyne group is a well-established bioorthogonal handle, primarily used in:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly reliable "click" reaction for ligating molecules. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative to CuAAC, making it more suitable for applications in living organisms. nih.govacs.org

The pyridine ring, particularly when adjacent to a reacting partner, can significantly influence reaction kinetics. In the context of the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions known, a pyridyl substituent on a tetrazine can coordinate with dienophiles like vinylboronic acids, accelerating the ligation by several orders of magnitude. nih.govresearchgate.net This suggests that the pyridine moiety in this compound or its derivatives could be engineered to direct and catalyze specific bioorthogonal transformations.

Furthermore, the aldehyde group provides a third, independent reactive site. It can undergo chemoselective ligation with hydrazines or aminooxy-containing molecules to form stable hydrazones or oximes, respectively. nih.gov This reaction is generally orthogonal to the aforementioned alkyne-based click reactions and IEDDA ligations.

This multi-faceted reactivity could enable:

Mutually Orthogonal Labeling : The ability to perform multiple, independent labeling steps on a single biomolecule or within the same biological system. For example, a protein could be tagged with a derivative of this compound, allowing for sequential or simultaneous labeling at the alkyne and aldehyde sites using different probes. researchgate.net

Pretargeting Strategies for Theranostics : In this approach, a biomolecule (like an antibody) tagged with the compound is first administered to locate a target (e.g., a tumor). Subsequently, a smaller, fast-clearing probe (e.g., a diagnostic imaging agent or a therapeutic drug) containing a complementary reactive group is administered, which then "clicks" onto the pre-localized tag. mdpi.comnih.gov

Development of In Vivo Research Tools : The compound could be incorporated into metabolic labels to track the synthesis and dynamics of biomolecules like proteins, glycans, or lipids in real-time within living cells. nih.gov

Table 2: Bioorthogonal Potential of this compound's Functional Groups

| Functional Group | Bioorthogonal Reaction | Reaction Partner | Key Features | Reference(s) |

|---|---|---|---|---|

| Ethynyl | CuAAC / SPAAC | Azide (B81097) | Highly selective, widely used for bioconjugation. SPAAC is copper-free. | nih.govacs.org |

| Pyridine | Coordination-Assisted IEDDA | Tetrazine (as part of a different molecule) | Can dramatically accelerate reaction rates for specific dienophiles. | researchgate.netcam.ac.uk |

| Carbaldehyde | Hydrazone/Oxime Ligation | Hydrazine / Aminooxy | Orthogonal to click chemistry; reaction kinetics can be tuned by pH and catalysts. | nih.gov |

Integration with Advanced Material Fabrication and Nanotechnology

The distinct functional handles of this compound make it a valuable component for the bottom-up fabrication of advanced materials and the functionalization of nanoparticles.

Future research in this area is likely to focus on:

Surface Functionalization of Nanomaterials : The terminal alkyne group can be used to covalently attach the molecule to the surface of various nanomaterials. For instance, alkyne derivatives have been shown to enable the rapid and stable functionalization of gold nanoparticles (AuNPs), offering advantages over traditional thiol-based methods in terms of stability and simplicity. nih.gov This could be used to create multifunctional nanoparticles where the pyridine ring provides colloidal stability or a site for metal coordination, and the aldehyde group remains available for conjugating biomolecules or other functional moieties. nih.govaalto.fi

Development of Functional Polymers : Pyridine-based polymers are being explored for various applications. nih.gov this compound could serve as a monomer or a functional cross-linker in the synthesis of novel polymers. The ethynyl group can participate in polymerization reactions, while the pyridine and aldehyde units would be incorporated into the polymer backbone or as pendant groups, imparting specific chemical, optical, or metal-binding properties.

Creation of Nanostructured Scaffolds : The molecule can be used in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The pyridine nitrogen and aldehyde oxygen can act as coordination sites for metal ions in MOFs, while the rigid structure and reactive ends are suitable for building porous, crystalline COFs for applications in catalysis, gas storage, or sensing.

Nanoparticles for Biomedical Applications : Nanoparticles functionalized with this compound could be developed for drug delivery, diagnostics, and therapeutics. mdpi.comijsret.com For example, magnetic nanoparticles coated with an alkyne-functionalized polymer can be further modified via click chemistry for targeted biomedical applications. mdpi.com

Development of Machine Learning and AI Approaches for Chemical Design and Synthesis

Retrosynthetic Analysis and Pathway Optimization : AI tools can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. nih.govpreprints.org These models can predict reaction success, suggest optimal conditions, and prioritize pathways based on factors like cost, efficiency, and sustainability, reducing reliance on time-consuming trial-and-error experimentation. preprints.orgethz.ch

De Novo Molecular Design : ML models can learn the relationship between molecular structure and function. Using this compound as a starting scaffold, AI algorithms could design new, complex molecules with tailored properties for specific applications, such as high-affinity enzyme inhibitors, novel bioorthogonal probes with enhanced kinetics, or materials with specific electronic properties. nih.gov A machine learning-assisted approach has already been used to design pyridine-based polymers for specific adsorption tasks. nih.gov

Property Prediction : Computational models can predict the physicochemical and biological properties of virtual derivatives of the title compound before they are synthesized. This includes predicting reactivity, solubility, and potential interactions with biological targets, allowing researchers to focus on synthesizing only the most promising candidates.

Optimization of Nanomaterial Synthesis : AI can be used to optimize the complex, multivariate processes involved in synthesizing nanoparticles with specific sizes, shapes, and surface chemistries for biomedical applications, accelerating the development of new nanomedicines and diagnostic tools. ijsret.com

The integration of AI with automated robotic platforms for chemical synthesis represents a paradigm shift, enabling the rapid design-build-test-learn cycles needed to explore the vast chemical space accessible from versatile building blocks like this compound. nih.govethz.ch

Q & A

Q. What citation practices enhance credibility when referencing synthetic methodologies for this compound?

- Methodological Answer : Cite primary literature (e.g., peer-reviewed journals) over patents or non-peer-reviewed sources. Use CAS Registry Numbers (RN) for unambiguous compound identification. Adhere to IUPAC nomenclature in prose and schemes. Cross-check procedures against authoritative databases (e.g., Reaxys, SciFinder) for consensus protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.